molecular formula C10H9NO B014031 2-Acetylindole CAS No. 4264-35-1

2-Acetylindole

Cat. No. B014031
CAS RN: 4264-35-1
M. Wt: 159.18 g/mol
InChI Key: QXJMCSBBTMVSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-acetylindole has been explored through various methods, with notable attempts to synthesize it by the conventional Fischer's method, resulting in the formation of 3-acetylindole instead. This unexpected outcome highlighted the challenges in synthesizing 2-acetylindole directly. Catalytic reduction of 2-diazo-acetoindole has been successfully used to synthesize 2-acetylindole, indicating the need for alternative approaches in its synthesis (Chang-xin Ming, 1966).

Molecular Structure Analysis

Studies on the molecular structure of 2-acetylindole derivatives, such as 1-acetylindole, using spectroscopic (FT-IR, FT-Raman, UV-visible) and quantum chemical methods have provided insights into their geometrical structure, vibrational wavenumbers, and electronic properties. Such studies have shown that 2-acetylindole and its derivatives exhibit nonlinear optical behavior and stability arising from hyper-conjugative interactions and charge delocalization, underlining the compound's complex electronic structure (V. K. Shukla et al., 2014).

Chemical Reactions and Properties

The reactivity of 2-acetylindole has been demonstrated in various chemical reactions, including the synthesis and structural establishment of 2-acetyl-3-bromoindoles via the action of bromine on 2-acetylindole-3-carboxylic acids. These studies reveal the compound's versatility in undergoing chemical transformations that lead to novel structures with potential pharmacological activities (L. M. Zorin & G. Zhungietu, 1984).

Physical Properties Analysis

Investigations into the physical properties of 2-acetylindole derivatives have highlighted their potential in various applications. The synthesis and characterization of these derivatives, including their anti-inflammatory and anti-microbial activities, have been a focal point of research, emphasizing the importance of understanding their physical and chemical behavior (L. Verma & S. Wakode, 2013).

Chemical Properties Analysis

The chemical properties of 2-acetylindole, particularly its reactivity and the potential for various chemical transformations, have been extensively studied. For instance, the cobalt-catalyzed regioselective direct C-4 alkenylation of 3-acetylindole demonstrates the compound's reactivity and the possibility of synthesizing structurally diverse derivatives with specific properties (S. Banjare, Tanmayee Nanda, & P. Ravikumar, 2019).

Scientific Research Applications

  • Synthesis of Alkaloids and Derivatives :

  • Photoreactions and Radical Formation :

    • The photoreactions of 1-acetylindole-2,3-didone (AID) with hydrogen donors can lead to stable neutral radical pairs (Ting, 2002).
  • Biological and Medical Applications :

  • Chemical Reactions and Syntheses :

  • Optical and Physical Properties :

    • Exhibits nonlinear optical behavior influenced by hyper-conjugative interactions and charge delocalization (Shukla et al., 2014).
  • Synthesis Methods :

    • Can be oxidized with MoO5HMPA to produce various indole derivatives (Chien, Takanami, Kawasaki, & Sakamoto, 1985).
    • Utilized in the synthesis of 3,3-spiroindolines via FeCl3-mediated cyclization (Nandi, Guillot, Kouklovsky, & Vincent, 2016).
  • Presence in Biological Systems :

Safety And Hazards

For detailed safety and hazards information, please refer to the Safety Data Sheet (SDS) of 2-Acetylindole .

Future Directions

New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance .

properties

IUPAC Name

1-(1H-indol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7(12)10-6-8-4-2-3-5-9(8)11-10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJMCSBBTMVSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343331
Record name 2-Acetylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylindole

CAS RN

4264-35-1
Record name 2-Acetylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-indol-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 1.0 M solution of SnCl4 (10 mL, 10.0 mmol) was added to a stirred solution of 5-bromoindole (ab) (980 mg, 5.0 mmol) and acetyl chloride (0.714 mL, 785 mg, 10.0 mmol) in 20 mL of dry toluene at 0° C. The resulting mixture was stirred at room temperature during 4 hours, and then 50 ml, of water was added. The mixture was extracted with EtOAc (3×20 mL) and the collected organic layers were washed with water, brine, dried over anhydrous MgSO4, filtered and concentrated under vacuum. Column chromatography using EtOAc-pentane (from 5/95 to 80/20) yielded pure acetylindole (jb) (1.0 g, 4.2 mmol) as a white solid. Yield: 84%.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
0.714 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetylindole
Reactant of Route 2
Reactant of Route 2
2-Acetylindole
Reactant of Route 3
Reactant of Route 3
2-Acetylindole
Reactant of Route 4
Reactant of Route 4
2-Acetylindole
Reactant of Route 5
Reactant of Route 5
2-Acetylindole
Reactant of Route 6
2-Acetylindole

Citations

For This Compound
154
Citations
AA Bakr, SG Abdel-Moty, AHN Kafafy… - Bulletin of …, 2006 - bpsa.journals.ekb.eg
The present work involves synthesis of 1-substitutedindole-2,3dione-2-thiosemicarbazone derivatives in order to evaluate their antimicrobial, anti-inflammatory, analgesic, and …
Number of citations: 1 bpsa.journals.ekb.eg
OA Malyuga, GM Chelysheva, NA Ledeneva… - Pharmaceutical …, 1976 - Springer
… Chlorine and Imomine atoms in positions 5 or 6 of 2-acetylindole (compounds X-XIII) increase the antimicrobial activity of these compounds towards Gram-positive cocci, and do not …
MC CHANG, ZS HE, CY HSING - Acta Chimica Sinica, 1966 - sioc-journal.cn
… An attempt was made to synthesize 2-acetylindole by the conventional Fischer's method … place after the indole formation, the desired 2-acetylindole, which was synthesized by catalytic …
Number of citations: 1 sioc-journal.cn
ML Bennasar, B Vidal, J Bosch - The Journal of Organic …, 1995 - ACS Publications
… detected when 3-formylpyridinium salt 3a was exposed tothe enolate derived from 2- acetylindole 1 and then to acid.… obtained with the iV-unsubstituted 2-acetylindole (2): reaction was …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
U Pindur, H Erfanian‐Abdoust - Journal of heterocyclic …, 1992 - Wiley Online Library
… In analogy to the reaction of atmospheric oxygen with lb, we have attempted to convert the monomethyl derivative la to the expected 2-acetylindole-3-carbaldehyde (6) by reaction with …
M Amat, B Checa, N Llor, M Pérez, J Bosch - 2011 - Wiley Online Library
… Here we report conjugate additions of 2-acetylindole enolates to unsaturated phenylglycinol-derived oxazolopiperidone lactams and the subsequent construction of the tetracyclic …
LM Zorin, GI Zhungietu - Chemistry of Heterocyclic Compounds, 1984 - Springer
Abstract Information is given on the synthesis and establishment of the structures of previously unreported 2-acetyl-3-bromoindoles formed by the action of bromine on 2-acetylindole-3-…
ML Bennasar, B Vidal, J Bosch - The Journal of Organic …, 1997 - ACS Publications
… Addition of the enolate derived from 2-acetylindole 1a to pyridinium salt 2 followed by in situ … A similar sequence from the N a -protected 2-acetylindole 1c establishes the first total …
Number of citations: 123 0-pubs-acs-org.brum.beds.ac.uk
ML Bennasar, E Zulaica, Y Alonso, I Mata… - Chemical …, 2001 - pubs.rsc.org
… In our case, we decided to study the addition of the enolate derived from 2-acetylindole 1 to N-methylpyridinium salt 2, a nicotinic amide derived from (S)-O-methylprolinol (Scheme 2). …
Number of citations: 14 0-pubs-rsc-org.brum.beds.ac.uk
PSR Mitchell, IF Sengul, H Kandemir, SJ Nugent… - Tetrahedron, 2012 - Elsevier
… Bromine (1.1 equiv 0.17 g, 1.04 mmol) was weighed into a small amount of glacial acetic acid (5 mL) and this solution was added slowly to a solution of 2-acetylindole 20 (0.28 g, 0.95 …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.